

Application Notes: Measuring Changes in Global H3K4me3 Levels with Kdoam-25 Citrate

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Compound of Interest		
Compound Name:	Kdoam-25 citrate	
Cat. No.:	B8086999	Get Quote

Introduction

Histone H3 lysine 4 trimethylation (H3K4me3) is a critical epigenetic mark predominantly found at the transcription start sites (TSS) of active genes, where it plays a pivotal role in regulating gene expression.[1][2] The levels of H3K4me3 are dynamically regulated by histone methyltransferases and demethylases. The KDM5 (lysine-specific demethylase 5) family of enzymes, also known as JARID1, specifically removes the trimethyl mark from H3K4.[2] Dysregulation of KDM5 activity and subsequent alteration in H3K4me3 levels have been implicated in various diseases, including cancer.[2][3]

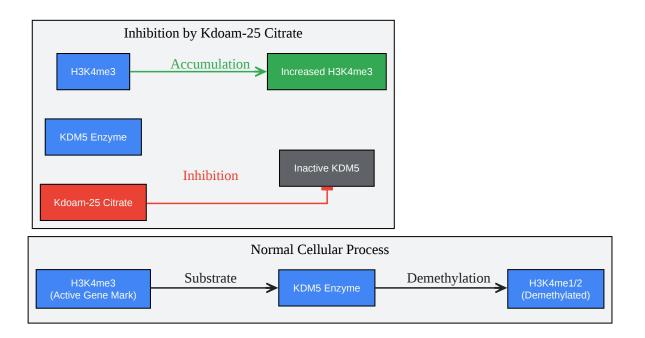
Kdoam-25 citrate is a potent and highly selective cell-permeable inhibitor of the KDM5 family of histone lysine demethylases.[1][4][5] It serves as a valuable chemical tool for studying the functional role of KDM5 enzymes and the impact of H3K4me3 levels on cellular processes. By inhibiting KDM5, Kdoam-25 citrate leads to a global increase in H3K4me3 levels, making it an effective agent for investigating the downstream consequences of this epigenetic modification.
[3][4] These application notes provide detailed protocols for utilizing Kdoam-25 citrate to induce and measure changes in global H3K4me3 levels in cultured cells.

Mechanism of Action

Kdoam-25 citrate acts as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor binding site within the catalytic domain of KDM5 enzymes.[1][6] This inhibition prevents the demethylation of H3K4me3, leading to its accumulation at a global level, particularly at



transcription start sites.[1][4] This targeted inhibition allows for the precise study of H3K4me3-dependent gene regulation and cellular phenotypes.



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Caption: Mechanism of Kdoam-25 citrate action.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Kdoam-25

This table summarizes the biochemical half-maximal inhibitory concentrations (IC50) of Kdoam-25 against the catalytic domains of KDM5 family members.



Enzyme	IC50 (nM)
KDM5A	71[4][5]
KDM5B	19[4][5]
KDM5C	69[4][5]
KDM5D	69[4][5]

Table 2: Cellular Activity of Kdoam-25 Citrate

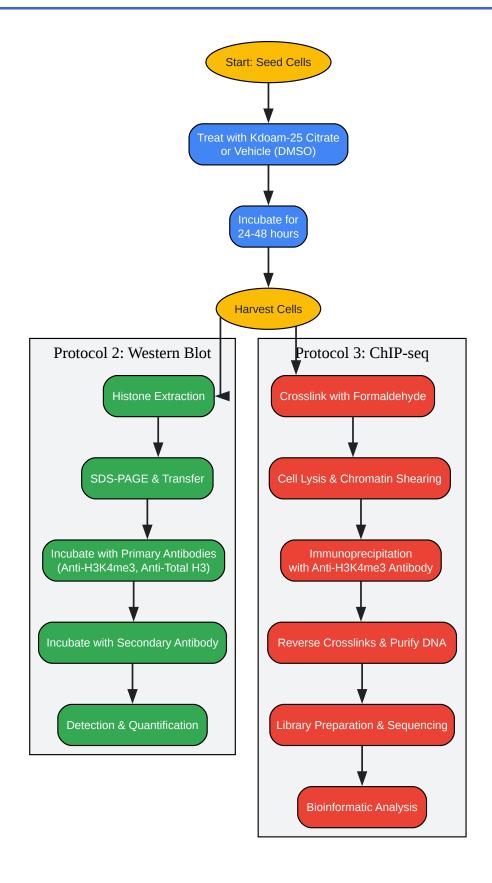
This table presents the effective concentrations of **Kdoam-25 citrate** in cellular assays, highlighting its impact on H3K4me3 levels and cell viability.

Cell Line	Assay	Concentration	Effect	Reference
MM1S (Multiple Myeloma)	H3K4me3 Levels (ChIP-seq)	50 μΜ	~2-fold increase in global H3K4me3	[5][6]
MM1S (Multiple Myeloma)	Cell Viability	~30 μM (IC50)	Reduced viability after 5-7 days	[1][6]
MCF-7 (Breast Cancer)	H3K4me3 Levels (Western Blot)	0.03 - 1 μΜ	~1.5-fold increase in H3K4me3	[7]
92.1-R (Uveal Melanoma)	Cell Viability	5 μΜ	Significantly suppressed viability	[8]

Experimental Protocols

The following protocols provide a framework for treating cells with **Kdoam-25 citrate** and subsequently measuring changes in H3K4me3 levels using Western Blotting and Chromatin Immunoprecipitation (ChIP).





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Caption: Experimental workflow for H3K4me3 analysis.



Protocol 1: Cell Culture and Treatment with Kdoam-25 Citrate

- Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
- Compound Preparation: Prepare a stock solution of **Kdoam-25 citrate** in DMSO. For example, a 10 mM stock solution.
- Treatment: The day after seeding, dilute the **Kdoam-25 citrate** stock solution in fresh culture medium to the desired final concentration.
 - Note: Effective concentrations can vary between cell lines. Based on published data, a range of 1 μM to 50 μM is a reasonable starting point.[5][7]
- Vehicle Control: Treat a parallel set of cells with an equivalent volume of DMSO as a vehicle control.
- Incubation: Incubate the cells for the desired period. For H3K4me3 analysis, 24-48 hours is
 often sufficient. For phenotypic assays like cell viability, longer incubation times (e.g., 5-7
 days) may be necessary.[1]
- Harvesting: After incubation, harvest the cells for downstream analysis (e.g., histone extraction for Western Blot or chromatin preparation for ChIP).

Protocol 2: Western Blotting for Global H3K4me3 Analysis

This method provides a quantitative measure of the bulk change in H3K4me3 levels.

- Histone Extraction:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.



- Extract histones using a high-salt or acid extraction method. Kits for histone extraction are commercially available.
- Quantify the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - \circ Load equal amounts (e.g., 10-20 μ g) of histone extracts onto a 15% SDS-polyacrylamide gel.
 - Perform electrophoresis to separate proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
 - To normalize for loading, strip the membrane and re-probe with an antibody against total
 Histone H3 or another loading control.
 - Quantify band intensities using software like ImageJ. Calculate the ratio of H3K4me3 to total H3 for each sample and normalize to the vehicle control. A significant increase in this ratio indicates successful inhibition by Kdoam-25 citrate.[2]



Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K4me3

ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) allows for the analysis of H3K4me3 changes at specific genomic loci or across the entire genome.[9]

- Chromatin Preparation:
 - Treat cells with Kdoam-25 citrate as described in Protocol 1.
 - Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
 - Quench the cross-linking reaction by adding glycine.
 - Harvest cells, wash with ice-cold PBS, and lyse to release nuclei.
 - Isolate the nuclei and lyse them to release chromatin.
 - Shear the chromatin to an average size of 200-800 bp using sonication or enzymatic digestion.
- Immunoprecipitation (IP):
 - Pre-clear the chromatin lysate with Protein A/G beads.
 - Save a small aliquot of the sheared chromatin as "input" control.
 - Incubate the remaining chromatin overnight at 4°C with an antibody specific for H3K4me3.
 An IgG antibody should be used as a negative control.
 - Add Protein A/G beads to capture the antibody-chromatin complexes.
 - Wash the beads extensively to remove non-specific binding.
- DNA Purification:
 - Elute the chromatin from the beads.



- Reverse the protein-DNA cross-links by incubating at 65°C in the presence of high salt.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
- Downstream Analysis:
 - ChIP-qPCR: Quantify the enrichment of specific DNA sequences (e.g., promoter regions
 of known target genes) using real-time PCR.
 - ChIP-seq: Prepare a sequencing library from the immunoprecipitated DNA and the input DNA. Perform high-throughput sequencing to map H3K4me3 distribution across the entire genome.[10][11] Bioinformatic analysis can then identify regions with differential H3K4me3 enrichment between Kdoam-25-treated and control samples.[1]

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